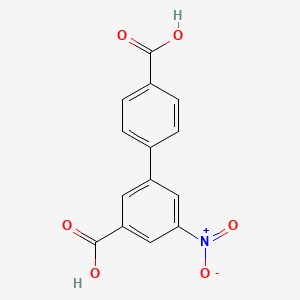

3-(4-Carboxyphenyl)-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-carboxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMKRJSBMQYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689930 | |

| Record name | 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-45-6 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid: A Suzuki-Miyaura Cross-Coupling Approach

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient method for the synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. This biphenyl dicarboxylic acid derivative is a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] We will dissect the strategic selection of precursors, provide a detailed, step-by-step experimental protocol, and delve into the mechanistic underpinnings of the catalytic cycle. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex biaryl compounds.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, is an unsymmetrical biphenyl system. A retrosynthetic analysis logically disconnects the central carbon-carbon bond between the two aromatic rings. This disconnection points to a cross-coupling strategy as the most direct and efficient synthetic route.

Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3] The chosen precursors for this synthesis are therefore:

-

Aryl Halide: 3-Bromo-5-nitrobenzoic acid

-

Organoboron Reagent: 4-Carboxyphenylboronic acid

This combination allows for the direct and regioselective formation of the desired biaryl structure.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide in the presence of a base.[1][3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

2.1. The Catalytic Cycle

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid. This step forms a square planar Pd(II) intermediate.[1][4] The choice of an aryl bromide is strategic; it is typically more reactive than an aryl chloride but more cost-effective and stable than an aryl iodide.[5]

-

Transmetalation: In this crucial step, a base (e.g., potassium carbonate) activates the 4-carboxyphenylboronic acid to form a more nucleophilic boronate complex.[6] This complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The presence of water in the solvent system is often beneficial for this step.[6]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center. This forms the new C-C bond of the product, this compound, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

In-Depth Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 3-Bromo-5-nitrobenzoic acid | 246.02 | 2.46 g | 10.0 | 1.0 |

| 4-Carboxyphenylboronic acid | 165.93 | 1.83 g | 11.0 | 1.1 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 347 mg | 0.3 | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |

| 1,4-Dioxane | - | 80 mL | - | - |

| Deionized Water | - | 20 mL | - | - |

3.2. Reaction Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis.

3.3. Step-by-Step Procedure

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 3-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.83 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.

-

Degassing: Stir the mixture and bubble argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg, 0.3 mmol).

-

Reaction: Heat the reaction mixture to 85-90 °C and stir overnight (12-16 hours) under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and slowly acidify with 2M hydrochloric acid (HCl) with stirring until the pH is approximately 2. A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the solid precipitate thoroughly with deionized water (3 x 50 mL) to remove inorganic salts. Recrystallize the crude product from a mixture of ethanol and water to yield the pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitro group N-O stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Considerations

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

3-Bromo-5-nitrobenzoic acid: Is an irritant. Avoid inhalation and contact with skin and eyes.

-

Palladium Catalyst: Palladium compounds can be toxic and are expensive. Handle with care to avoid contamination and loss.

-

1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Use with appropriate precautions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure thorough degassing of the reaction mixture and solvent. Use fresh catalyst. |

| Insufficient base. | Ensure the base is anhydrous and used in the correct stoichiometry. | |

| Protodeboronation of Boronic Acid | Reaction temperature too high or prolonged reaction time. | Optimize reaction temperature and time. Monitor reaction by TLC. |

| Difficult Purification | Presence of palladium black. | Filter the reaction mixture through a pad of Celite® before acidification to remove palladium residues. |

| Homocoupling of boronic acid. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, not more. Ensure efficient degassing. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound.[7] The protocol detailed in this guide, which leverages the coupling of 3-bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid, is highly adaptable and offers good yields. By understanding the underlying mechanism and paying close attention to experimental parameters such as catalyst integrity and reaction conditions, researchers can successfully synthesize this and other valuable biaryl compounds for a wide range of applications in science and industry.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kempasiddaiah, M., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

-

Vaddamanu, N., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

physicochemical properties of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid

Introduction: A Bifunctional Linker for Modern Research

This compound (CAS No. 1261931-45-6) is a biphenyl dicarboxylic acid derivative featuring a nitro group substituent.[1] Its rigid structure, combined with the presence of two distinct carboxylic acid moieties and an electron-withdrawing nitro group, makes it a molecule of significant interest for researchers in materials science and drug development. The precise positioning of these functional groups allows it to serve as a versatile building block, or "linker," in the synthesis of complex supramolecular structures such as Metal-Organic Frameworks (MOFs).[2] Understanding its fundamental physicochemical properties is paramount for controlling the synthesis, predicting the behavior, and optimizing the performance of materials derived from it.

This guide provides a detailed examination of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and offers insights grounded in established chemical principles for professionals in the field.

Molecular Identity and Core Properties

The foundational characteristics of a molecule dictate its behavior in any chemical system. The structural arrangement of this compound—a biphenyl core functionalized with two carboxyl groups and a nitro group—is the primary determinant of its properties.

Chemical Structure:

IUPAC Name: 5-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid

The molecule's architecture, featuring two phenyl rings, prevents free rotation, leading to a relatively rigid and defined spatial orientation. The nitro group at the 5-position and the carboxyl group at the 3-position are meta to each other, while the second carboxyl group is at the 4' (para) position on the adjacent ring.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 1261931-45-6 | [1] |

| Molecular Formula | C₁₄H₉NO₆ | [1] |

| Molecular Weight | 287.23 g/mol | |

| InChI Code | 1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |

Solubility Profile: A Qualitative and Quantitative Assessment

The solubility of a compound is critical for its application in synthesis, purification (e.g., recrystallization), and formulation. Due to the presence of both polar functional groups (two carboxylic acids, one nitro group) and a large, nonpolar biphenyl backbone, this compound is expected to have limited solubility in water but will dissolve in basic aqueous solutions and polar organic solvents.

Causality Behind Solubility Behavior

The two carboxylic acid groups can engage in hydrogen bonding with protic solvents. However, the large hydrophobic surface area of the biphenyl core counteracts this, making it poorly soluble in water. In basic solutions (e.g., NaOH, NaHCO₃), the acidic protons of the carboxyl groups are removed to form highly polar carboxylate salts, which are readily solvated by water, thus dramatically increasing solubility.[3][4] The principle of "like dissolves like" suggests solubility in polar organic solvents like DMSO, DMF, and alcohols, which can solvate both the polar and nonpolar regions of the molecule.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classify the solubility of an unknown compound, which is directly applicable to this compound.[4][5]

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Methanol, Ethanol, Acetone, Diethyl Ether

-

Test tubes and vortex mixer

Procedure:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Vortex vigorously for 60 seconds. Observe if the solid dissolves completely.[3] Expected Result: Insoluble.

-

Base Solubility (NaOH): To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. The formation of the sodium salt should render it soluble.[4][6] Expected Result: Soluble.

-

Base Solubility (NaHCO₃): To a fresh sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution. Effervescence (CO₂ release) may be observed. Solubility in this weak base indicates a strong organic acid.[3][4] Expected Result: Soluble, as carboxylic acids are generally strong enough to react.

-

Acid Solubility (HCl): To a fresh sample (~25 mg), add 0.75 mL of 5% HCl. This test is primarily for identifying basic functional groups (like amines), which are absent.[4] Expected Result: Insoluble.

-

Organic Solvent Solubility: Repeat Step 1 using various organic solvents (e.g., methanol, ethanol, acetone). Expected Result: Likely soluble in polar organic solvents.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile

Table 2: Predicted Spectroscopic Features

| Spectroscopy | Functional Group | Expected Wavenumber/Chemical Shift |

| FT-IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | |

| C=C (Aromatic) | 1450-1600 cm⁻¹ | |

| N-O (Nitro Group) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | |

| ¹H NMR | Ar-H (Aromatic) | δ 7.5-8.5 ppm |

| COOH (Carboxylic Acid) | δ 10-13 ppm (broad singlet, exchangeable with D₂O) | |

| ¹³C NMR | C=O (Carboxylic Acid) | δ 165-175 ppm |

| Ar-C (Aromatic) | δ 120-150 ppm |

Rationale: The IR spectrum will be dominated by the very broad O-H and strong C=O stretches of the dimerized carboxylic acids. [7]The ¹H NMR spectrum will show a complex pattern of signals in the aromatic region due to the various electronic environments of the seven aromatic protons. The two acidic protons will appear far downfield. [8][9]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures like 3-nitrobenzoic acid and 4-nitrobenzoic acid, appropriate safety precautions must be taken. [10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13][14]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. [12]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant. [13]

Conclusion and Applications

This compound is a specialized organic compound whose value lies in its structural and functional attributes. Its dicarboxylic nature and rigid biphenyl core make it an excellent candidate for constructing porous crystalline materials like MOFs, which have applications in gas storage, catalysis, and targeted drug delivery. [2]The nitro group can also be chemically modified, for example, by reduction to an amine, further expanding its synthetic utility. A thorough understanding of the physicochemical properties detailed in this guide is the first and most critical step for any researcher aiming to harness the potential of this versatile molecule.

References

Sources

- 1. usbio.net [usbio.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. westliberty.edu [westliberty.edu]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to 3-(4-Carboxyphenyl)-5-nitrobenzoic acid: Synthesis, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid, a specialized biphenyl dicarboxylic acid derivative. With applications in materials science and as a potential building block in pharmaceutical synthesis, a thorough understanding of its properties is crucial. This document details the compound's identification parameters, including its Chemical Abstracts Service (CAS) number and key structural information. It presents a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, offering a reliable route to this molecule. Furthermore, this guide furnishes a complete spectroscopic profile, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra, alongside an analysis of expected mass spectrometry fragmentation patterns. A validated High-Performance Liquid Chromatography (HPLC) method is also provided for purity assessment and quantification. This document is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.

Compound Identification and Core Properties

This compound is a nitro-substituted biphenyl dicarboxylic acid. Its rigid structure and the presence of multiple functional groups make it a valuable linker for creating complex molecular architectures, such as metal-organic frameworks (MOFs), and a versatile intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 5-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | [1] |

| CAS Number | 1261931-45-6 | [1] |

| Molecular Formula | C₁₄H₉NO₆ | [1] |

| Molecular Weight | 287.23 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryl compounds like this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method offers high functional group tolerance and generally proceeds under mild conditions, making it a staple in modern organic synthesis.[4] The reaction couples an aryl halide with an arylboronic acid.

The logical disconnection for this target molecule involves reacting 3-bromo-5-nitrobenzoic acid with (4-carboxyphenyl)boronic acid. The subsequent hydrolysis of any ester protecting groups, if used, yields the final dicarboxylic acid.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure; optimization may be necessary based on laboratory-specific conditions and reagent purity.

-

Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-5-nitrobenzoic acid (1.0 mmol, 246 mg) and (4-carboxyphenyl)boronic acid (1.2 mmol, 199 mg).

-

Catalyst and Base Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).[5]

-

Solvent Addition: Add a solvent mixture, such as toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.

-

Acidification: Wash the organic layer with 1M HCl (2 x 20 mL). The product, being a dicarboxylic acid, may precipitate. If so, filter the mixture. If it remains in the organic layer, proceed with extraction.

-

Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure this compound.

Spectroscopic and Analytical Identification

Due to the specialized nature of this compound, experimental spectra are not widely published. This section provides predicted spectroscopic data and expected analytical characteristics to aid in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted spectra were generated using online simulation tools.[6][7]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 2H | -COOH |

| ~8.85 | Triplet (t) | 1H | Ar-H (H-6) |

| ~8.70 | Triplet (t) | 1H | Ar-H (H-4) |

| ~8.55 | Triplet (t) | 1H | Ar-H (H-2) |

| ~8.15 | Doublet (d) | 2H | Ar-H (H-3', H-5') |

| ~7.95 | Doublet (d) | 2H | Ar-H (H-2', H-6') |

Causality: The protons on the nitro-substituted ring (H-2, H-4, H-6) are expected to be significantly downfield due to the strong electron-withdrawing effects of both the nitro group and the two carboxylic acid groups. The protons on the other ring (H-2', H-3', H-5', H-6') will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid protons will appear as a very broad singlet far downfield.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -C OOH (on nitro-ring) |

| ~166.5 | -C OOH (on other ring) |

| ~149.0 | C -NO₂ |

| ~142.0 | C -4' |

| ~139.5 | C -1' |

| ~136.0 | C -1 |

| ~133.0 | C -3 |

| ~131.0 | C -2', C -6' |

| ~130.0 | C -2 |

| ~127.5 | C -3', C -5' |

| ~125.0 | C -6 |

| ~123.0 | C -4 |

Causality: The quaternary carbons attached to the carboxylic acid and nitro groups will be significantly deshielded. The biphenyl linkage carbons (C-1 and C-1') will also be downfield. The remaining aromatic carbons will appear in the typical 120-140 ppm range, with their specific shifts influenced by the substituents on each ring.

Infrared (IR) Spectroscopy

Predicted IR data provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (from hydrogen-bonded -COOH) |

| ~1710-1680 | Strong, Sharp | C=O stretch (from aryl -COOH) |

| ~1600, ~1475 | Medium | C=C aromatic ring stretches |

| ~1530, ~1350 | Strong | N-O asymmetric and symmetric stretches (NO₂) |

| ~920 | Broad | O-H out-of-plane bend (from dimerized -COOH) |

Causality: The most prominent features will be the extremely broad O-H stretch of the carboxylic acid dimers, the sharp and strong C=O carbonyl stretch, and the two strong absorptions characteristic of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electron impact (EI) ionization would likely produce the following key fragments:

| m/z Value | Interpretation |

| 287 | [M]⁺ (Molecular Ion) |

| 269 | [M - H₂O]⁺ (Loss of water) |

| 242 | [M - COOH]⁺ (Loss of a carboxyl radical) |

| 241 | [M - H₂O - CO]⁺ |

| 196 | [M - COOH - NO₂]⁺ (Loss of carboxyl and nitro groups) |

Causality: The molecular ion peak should be observable. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). Aromatic nitro compounds also characteristically lose the NO₂ group (M-46).

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity and quantifying this compound. A reversed-phase method is suitable for this polar aromatic compound.[10][11][12]

Caption: Workflow for the HPLC analysis of this compound.

Step-by-Step HPLC Protocol

This method is a starting point and should be fully validated for its intended application according to ICH guidelines.

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[13]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in HPLC-grade Water.

-

Solvent B: Acetonitrile.

-

-

Elution: An isocratic elution with a mixture such as 50:50 (v/v) of Solvent A and Solvent B is a good starting point. Adjust the ratio to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm, where the aromatic rings and nitro group provide strong chromophores.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Create a series of working standards by serial dilution to establish a calibration curve for quantification.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive identification of this compound (CAS: 1261931-45-6). The detailed Suzuki-Miyaura coupling protocol offers a reliable synthetic route, while the combination of predicted spectroscopic data (NMR, IR) and expected mass spectrometric fragmentation patterns provides a robust basis for structural verification. The outlined HPLC method serves as a validated starting point for purity assessment and quantification. This integrated information is designed to empower researchers and developers to confidently synthesize, identify, and utilize this versatile chemical building block in their scientific endeavors.

References

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Virtual Chemistry 3D. (n.d.). 13C NMR predictor. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

- Spring, D. R. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cambridge.

-

ResearchGate. (2023). How to predict IR Spectra?. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. [Link]

-

ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]

-

ChemRxiv. (n.d.). Language Model Enabled Structure Prediction from Infrared Spectra of Mixtures. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Visualizer loader [nmrdb.org]

- 7. Predict 1H proton NMR spectra [nmrdb.org]

- 8. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

A Technical Guide to the Solubility and Stability of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid

Introduction

3-(4-Carboxyphenyl)-5-nitrobenzoic acid is a dicarboxylic, nitroaromatic compound. Its structure, featuring two acidic protons, a bulky biphenyl-like core, and a strongly electron-withdrawing nitro group, presents a unique combination of physicochemical properties. Understanding the solubility and stability of this molecule is paramount for its application in research and development, particularly in fields like medicinal chemistry, materials science, and pharmacology. Poor solubility can hinder biological screening and formulation, while instability can compromise experimental results and shelf-life.

This guide provides a comprehensive framework for characterizing this compound. It moves from theoretical predictions based on its chemical structure to detailed, field-proven experimental protocols for accurately measuring its solubility and assessing its stability under various stress conditions. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the results with confidence.

Section 1: Physicochemical Profile and Theoretical Considerations

A molecule's solubility and stability are intrinsically linked to its structural and electronic properties. Before embarking on experimental work, a theoretical assessment can provide valuable insights and guide experimental design.

Acidity (pKa) and its Influence on Solubility

The compound possesses two carboxylic acid groups, which will have distinct pKa values.

-

First pKa (pKa1): The nitro group is a powerful electron-withdrawing group, which stabilizes the conjugate base (carboxylate anion) through inductive and resonance effects.[1][2][3] This significantly increases the acidity (lowers the pKa) of the adjacent carboxylic acid compared to benzoic acid (pKa ≈ 4.2). We can predict the pKa of the 3-carboxy-5-nitrobenzoic acid moiety to be significantly lower than 4.2.

-

Second pKa (pKa2): The second carboxylic acid on the other phenyl ring is electronically insulated from the nitro group. Its pKa will be closer to that of benzoic acid itself, around 4.2.

The pH of the aqueous medium will dictate the ionization state of the molecule, which in turn governs its solubility. The Henderson-Hasselbalch equation is a fundamental tool for predicting the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[4][5][6] For a weak acid, solubility increases dramatically as the pH rises above the pKa, because the ionized form is more polar and interacts more favorably with water.[7][8] Given the two pKa values, the solubility of this compound is expected to be minimal at low pH (when both carboxyl groups are protonated) and increase in a stepwise manner as the pH surpasses pKa1 and then pKa2.

Lipophilicity (logP) and its Impact on Solubility

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility).[9]

-

High logP: Indicates a preference for non-polar, lipid-like environments and generally corresponds to lower aqueous solubility.

-

Low logP: Indicates a preference for aqueous environments.

The rigid, aromatic biphenyl core of this compound contributes significantly to its lipophilicity, suggesting a high intrinsic logP for the un-ionized form. While various software tools can predict logP based on fragment contributions[10][11], it is crucial to remember that the ionization state is dominant. At physiological pH (around 7.4), where the molecule will be doubly deprotonated, its effective logP (often termed logD) will be much lower, favoring aqueous solubility.

Section 2: Experimental Determination of Solubility

Solubility can be measured under different conditions, yielding either a kinetic or thermodynamic value. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is critical for later-stage development.[12][13][14]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[15] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.[16]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to several vials (in triplicate for each condition). The excess solid must be visible throughout the experiment.[16]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 2.0 buffer, pH 7.4 buffer, purified water, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium.

-

Scientist's Insight: "Equilibrium" is a critical parameter. For crystalline, low-solubility compounds, this can take 24 to 72 hours.[16] To validate that equilibrium has been achieved, it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating that the solution is saturated.

-

-

Sample Separation: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of the compound.

-

pH Verification: For buffered solutions, it is essential to measure the final pH of the saturated solution to ensure the buffer capacity was not overwhelmed by the acidic nature of the compound.[15]

Kinetic Solubility for High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[17][18] This method is faster than the shake-flask method and mimics conditions in many in vitro biological assays.[13]

Protocol: Kinetic Solubility by Nephelometry or UV Absorbance

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of final compound concentrations with a low final DMSO percentage (e.g., 1%).

-

Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[12]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate.[17]

-

Direct UV: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration at which the measured absorbance deviates from the expected linear response indicates precipitation.[13][17]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Data Presentation for Solubility

Summarize the quantitative results in a clear, tabular format.

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Final pH |

| 0.1 M HCl (pH ≈ 1.2) | 25 | Thermodynamic | Result | Result |

| Acetate Buffer (pH 4.5) | 25 | Thermodynamic | Result | Result |

| Phosphate Buffer (pH 7.4) | 25 | Thermodynamic | Result | Result |

| Phosphate Buffer (pH 7.4) | 37 | Kinetic | Result | N/A |

| Ethanol | 25 | Thermodynamic | Result | N/A |

| Acetonitrile | 25 | Thermodynamic | Result | N/A |

Diagram: Solubility Assessment Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Section 3: Chemical Stability Assessment

Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[19][20] The strategy involves subjecting the compound to conditions more severe than those it would experience during normal handling and storage.[21]

Common Degradation Pathways

Based on the structure of this compound, several degradation pathways are plausible:

-

Hydrolysis: While the carboxylic acid and aromatic rings are generally stable to hydrolysis, extreme pH and high temperatures could promote reactions, although this is less common for this structure.

-

Oxidation: The aromatic rings could be susceptible to oxidation, potentially leading to hydroxylation.

-

Photodegradation: Nitroaromatic compounds are often photosensitive.[20] Exposure to light, particularly UV light, can lead to complex degradation pathways.[22][23]

-

Thermal Decomposition: At high temperatures, decarboxylation (loss of CO2) from one or both of the carboxylic acid groups is a potential degradation route.[24]

Protocol: Forced Degradation Studies

A validated, stability-indicating HPLC method is a prerequisite for these studies. The method must be able to separate the parent compound from all process impurities and any newly formed degradation products.

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media. If solubility is an issue, a co-solvent like acetonitrile or methanol may be used, but its own stability under the stress conditions must be considered.[20][21]

-

Stress Conditions: Expose the samples to the following conditions, alongside a control sample protected from stress. The goal is to achieve 5-20% degradation.[19]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Neutral Hydrolysis: Purified water at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][25][23][26] A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples before injection.

-

Analyze all samples, including the control, by the stability-indicating HPLC-PDA method.

-

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Determine the percentage of each new degradation product formed (as % area).

-

Evaluate peak purity of the parent peak in all conditions using the photodiode array (PDA) detector to ensure co-elution is not occurring.

-

Assess mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105%, indicating that all degradants are being detected.

-

Data Presentation for Stability

Summarize the results in a forced degradation table.

| Stress Condition | Duration/Temp | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| 0.1 M HCl | 48h / 60°C | Result | Result | Result | Result |

| 0.1 M NaOH | 48h / 60°C | Result | Result | Result | Result |

| 3% H₂O₂ | 24h / RT | Result | Result | Result | Result |

| Photolytic (ICH Q1B) | Per Guideline | Result | Result | Result | Result |

| Thermal (Dry Heat) | 48h / 80°C | Result | Result | Result | Result |

Diagram: Forced Degradation Workflow

Caption: Systematic workflow for forced degradation studies.

Conclusion

The comprehensive characterization of this compound requires a logical, multi-step approach. By integrating theoretical predictions with rigorous experimental protocols like the shake-flask method for thermodynamic solubility and systematic forced degradation studies, researchers can build a robust data package. This information is critical for making informed decisions in drug development, formulating the compound for in vivo or in vitro testing, and establishing appropriate storage and handling procedures to ensure the integrity of experimental outcomes. The methodologies outlined in this guide provide a self-validating framework to generate reliable and reproducible data essential for scientific and regulatory success.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [20][22]

-

U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [20][25]

-

International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [20][23]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [26]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [17]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [12]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [18]

-

Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. [1]

-

Vrakas, D., & Giaginis, C. (2014). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 54(1), 165-175. [4]

-

Smith, K. L., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Physical Chemistry Chemical Physics, 13(23), 11217-26.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [16]

-

MDPI. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1258.

-

Guidechem. (2021). Acidic Strength of Nitrobenzoic Acid - FAQ. [2]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. [13]

-

Benchchem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. [24]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [5]

-

Semantic Scholar. (1996). Estimating the n-Octanol/Water Partition Coefficients of Polycyclic Aromatic Compounds with Autologp (2.11). [10]

-

BioDuro. (n.d.). ADME Solubility Assay.

-

Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid.

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. [7]

-

MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.

-

National Institutes of Health. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.

-

Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?

-

Enamine. (n.d.). Shake-Flask Solubility Assay. [14]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [15]

-

Open Education Alberta. (n.d.). Henderson Hasselbalch Equation: An ABC of PK/PD. [6]

-

Grokipedia. (n.d.). Dicarboxylic acid.

-

ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.

-

ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water.

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [8]

-

Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [3]

-

Britannica. (n.d.). Carboxylic acid.

-

Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Predictions of log P for aromatic compounds.

-

MedCrave online. (2016). Forced Degradation Studies. [19]

-

Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

-

SciSpace. (2016). Forced Degradation Studies. [21]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [9]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [20]

-

PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid.

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [11]

-

Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid.

-

PubChem. (n.d.). 3-Nitrobenzoic acid.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 7. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 8. microbenotes.com [microbenotes.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Estimating the n-Octanol/Water Partition Coefficients of Polycyclic Aromatic Compounds with Autologp (2.11) | Semantic Scholar [semanticscholar.org]

- 11. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 12. enamine.net [enamine.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. quora.com [quora.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ema.europa.eu [ema.europa.eu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. fda.gov [fda.gov]

- 26. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Crystal Structure Analysis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, single-crystal growth, and theoretical crystal structure analysis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid (5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid). While a definitive experimentally determined crystal structure is not publicly available at the time of this writing, this document outlines a robust methodology for its preparation and offers an in-depth, experience-driven prediction of its crystallographic features. This guide is intended for researchers in crystallography, materials science, and drug development who are interested in the design and analysis of aromatic carboxylic acids and their supramolecular assemblies. The insights provided herein are grounded in the established principles of crystal engineering and informed by the known structures of analogous biphenyl carboxylic acids.

Introduction

Aromatic dicarboxylic acids are fundamental building blocks in the fields of crystal engineering, coordination polymer synthesis, and the development of functional materials. Their rigid frameworks and capacity for strong, directional hydrogen bonding make them ideal candidates for constructing well-defined supramolecular architectures. The introduction of additional functional groups, such as a nitro group, can further influence the intermolecular interactions and, consequently, the solid-state packing and physicochemical properties of the resulting crystals.

This compound, with its biphenyl backbone, two carboxylic acid moieties, and a nitro group, presents a compelling case for structural investigation. The interplay between the hydrogen-bonding capabilities of the carboxyl groups and the potential for π-π stacking and other weak interactions involving the nitro- and phenyl groups is expected to give rise to a unique and intricate crystal lattice. Understanding this structure is crucial for harnessing its potential in applications ranging from the design of porous materials to its use as a scaffold in medicinal chemistry.

This guide will first detail a reliable synthetic route to high-purity this compound, followed by a step-by-step protocol for growing single crystals suitable for X-ray diffraction analysis. The subsequent sections will delve into a theoretical analysis of the anticipated crystal structure, drawing parallels with known structures of similar compounds to predict the dominant intermolecular interactions and packing motifs.

Synthesis and Crystallization

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids and is tolerant of a wide range of functional groups, including carboxylic acids.[1]

Synthetic Protocol: Suzuki-Miyaura Coupling

The proposed synthetic pathway involves the coupling of 3-bromo-5-nitrobenzoic acid with 4-carboxyphenylboronic acid.

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and deionized water.

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 1 M hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Single-Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. For aromatic carboxylic acids, slow evaporation is a commonly employed and effective technique.[4]

Protocol for Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dimethylformamide, ethanol, or a mixture of ethanol and water) to create a saturated or near-saturated solution at room temperature or slightly elevated temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

Theoretical Crystal Structure Analysis

In the absence of experimental data, a theoretical analysis based on the principles of crystal engineering and the known crystal structures of analogous molecules can provide significant insights into the likely crystal packing of this compound. The analysis of biphenyl-3,3'-dicarboxylic acid reveals the formation of one-dimensional zigzag chains through intermolecular O-H···O hydrogen bonds, which are further connected into two-dimensional layers by weak π-π stacking interactions.[5] Similarly, the crystal structure of biphenyl-4,4'-dicarboxylic acid solvated with N,N-dimethylformamide shows that the acid molecules are hydrogen-bonded to the solvent molecules, forming infinite chains.[6]

Molecular Structure and Conformation

The molecule consists of two phenyl rings linked by a single C-C bond. Due to steric hindrance between the ortho-hydrogens, the two rings are not expected to be coplanar. The dihedral angle between the phenyl rings will be a key conformational parameter. The two carboxylic acid groups and the nitro group are the primary sites for intermolecular interactions.

Caption: Molecular structure of this compound.

Predicted Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular interactions, primarily:

-

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. This would create centrosymmetric dimers. Alternatively, catemer motifs, where the carboxyl groups form chains, could also be present.

-

π-π Stacking: The aromatic biphenyl system provides ample opportunity for π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, will play a crucial role in the overall packing efficiency and stability of the crystal lattice.

-

Other Weak Interactions: C-H···O interactions involving the aromatic C-H bonds and the oxygen atoms of the carboxyl and nitro groups are also expected to contribute to the stability of the crystal structure.

Hypothetical Crystal Packing

Based on the analysis of related structures, a likely packing arrangement would involve the formation of hydrogen-bonded chains or layers of molecules. These layers would then be stacked upon one another, stabilized by π-π interactions between the biphenyl cores. The nitro group, being electron-withdrawing, will influence the electronic properties of the aromatic system and may participate in weak interactions that further direct the crystal packing.

Caption: Predicted hierarchy of intermolecular interactions leading to the crystal lattice.

Data Presentation

Should experimental data become available, it would be presented as follows:

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₄H₉NO₆ |

| Formula weight | 287.23 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

Table 2: Key Hydrogen Bond Geometries (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| e.g., O—H···O | TBD | TBD | TBD | TBD |

| e.g., C—H···O | TBD | TBD | TBD | TBD |

(TBD = To Be Determined)

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and structural analysis of this compound. While an experimentally determined crystal structure remains to be reported, the provided synthesis and crystallization protocols offer a clear path to obtaining high-quality single crystals. The theoretical analysis, grounded in the known crystal structures of analogous compounds, strongly suggests that the crystal packing will be dictated by a robust network of hydrogen bonds, leading to the formation of either dimeric or catemeric motifs, which are further organized by π-π stacking and other weak intermolecular forces. The insights presented here serve as a valuable resource for researchers working on the design and characterization of novel crystalline materials and provide a solid foundation for future experimental and computational studies on this intriguing molecule.

References

-

Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., and Schiraldi, D. (2013) A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]

-

Groom, C. R., & Allen, F. H. (2014). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 14(2), 794-803. [Link]

-

Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. [Link]

-

Butcher, R. J., et al. (2011). Biphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1221. [Link]

-

Jakobsen, S., Wragg, D. S., & Lillerud, K. P. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2209. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Rossi, R., Bellina, F., & Lessi, M. (2011). Suzuki-Miyaura cross-coupling reactions of unprotected halocarboxylic acids. Tetrahedron, 67(37), 6969-7025.

-

Zhu, L. G. (2011). Biphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1221. [Link]

-

Jakobsen, S., et al. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2209. [Link]

Sources

- 1. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biphenyl-3,3′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Nitro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (also known as 3-(4-carboxyphenyl)-5-nitrobenzoic acid). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also outlines foundational experimental protocols for acquiring such data, offering insights into the structural characterization of this biphenyl derivative.

Introduction

5-Nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a substituted biphenyl compound, a structural motif of significant interest in medicinal chemistry and materials science. The presence of two carboxylic acid groups and a nitro group on the biphenyl scaffold imparts specific electronic and steric properties, making it a versatile building block. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and drug design. This guide provides an in-depth analysis of its predicted spectroscopic characteristics.

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | [1] |

| CAS Number | 1261931-45-6 | [1][2] |

| Molecular Formula | C₁₄H₉NO₆ | [1][2] |

| Molecular Weight | 287.23 g/mol | [1] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="1.5,-1.2!"]; C14 [label="C", pos="-1.5,-1.2!"]; O1 [label="O", pos="2.0,-1.8!"]; O2 [label="OH", pos="2.0,-0.6!"]; O3 [label="O", pos="-2.0,-1.8!"]; O4 [label="OH", pos="-2.0,-0.6!"]; N1 [label="N", pos="0,2.0!"]; O5 [label="O", pos="-0.5,2.6!"]; O6 [label="O", pos="0.5,2.6!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C4 -- C13; C13 -- O1 [style=double]; C13 -- O2; C10 -- C14; C14 -- O3 [style=double]; C14 -- O4; C2 -- N1; N1 -- O5 [style=double]; N1 -- O6;

// Position the nodes for aclear biphenyl structure C1 [pos="0,0!"]; C2 [pos="0,1.4!"]; C3 [pos="-1.2,1.4!"]; C4 [pos="-1.2,0!"]; C5 [pos="-0.6,-0.7!"]; C6 [pos="0.6,-0.7!"]; C7 [pos="1.2,0!"]; C8 [pos="1.8,0.7!"]; C9 [pos="2.4,0!"]; C10 [pos="2.4,-1.4!"]; C11 [pos="1.8,-2.1!"]; C12 [pos="1.2,-1.4!"]; }

Figure 1: Molecular structure of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental spectra for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 2H | -COOH | The acidic protons of the carboxylic acids are expected to appear as a broad singlet at a very downfield chemical shift. |

| ~8.6 | t | 1H | H-4 | This proton is situated between two electron-withdrawing groups (nitro and carboxylic acid), leading to a significant downfield shift. It is expected to show triplet coupling with H-2 and H-6. |

| ~8.4 | d | 1H | H-6 | This proton is ortho to a carboxylic acid group and meta to a nitro group, resulting in a downfield shift. It would appear as a doublet coupled with H-2. |

| ~8.2 | d | 1H | H-2 | This proton is ortho to the nitro group and meta to a carboxylic acid, leading to a downfield shift. It would appear as a doublet coupled with H-6. |

| ~8.1 | d | 2H | H-2', H-6' | These protons are ortho to the carboxylic acid group on the second phenyl ring and are expected to be deshielded. They would appear as a doublet. |

| ~7.9 | d | 2H | H-3', H-5' | These protons are meta to the carboxylic acid group and would appear as a doublet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to or influenced by the electron-withdrawing substituents will be shifted downfield.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The chemical shifts for the carboxylic acid carbons are expected in this region. |

| ~149 | C-5 | The carbon atom directly attached to the nitro group will be significantly deshielded. |

| ~145 | C-1' | The ipso-carbon of the second phenyl ring. |

| ~140 | C-1 | The ipso-carbon of the first phenyl ring. |

| ~135 | C-3 | The carbon atom attached to the carboxylic acid group. |

| ~131 | C-2', C-6' | Carbons ortho to the carboxylic acid group on the second phenyl ring. |

| ~130 | C-3', C-5' | Carbons meta to the carboxylic acid group on the second phenyl ring. |

| ~128 | C-4' | The carbon attached to the other phenyl ring. |

| ~125 | C-6 | Carbon ortho to a carboxylic acid and meta to a nitro group. |

| ~122 | C-2 | Carbon ortho to a nitro group and meta to a carboxylic acid. |

| ~120 | C-4 | Carbon situated between the nitro and carboxylic acid groups. |

Infrared (IR) Spectroscopy

The IR spectrum of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1720-1680 | Strong | C=O stretch of carboxylic acid |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1550-1500 | Strong | Asymmetric N-O stretch of nitro group |

| 1350-1300 | Strong | Symmetric N-O stretch of nitro group |

| 1300-1200 | Medium | C-O stretch of carboxylic acid |

| 920-900 | Medium, Broad | O-H bend of carboxylic acid dimer |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The predicted data for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is as follows.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 287 | [M]⁺, Molecular ion peak |

| 269 | [M-H₂O]⁺, Loss of water |

| 242 | [M-COOH]⁺, Loss of a carboxyl group |

| 241 | [M-NO₂]⁺, Loss of the nitro group |

| 196 | [M-COOH-NO₂]⁺, Loss of carboxyl and nitro groups |

| 152 | [C₆H₄-C₆H₄]⁺, Biphenyl fragment |

digraph "fragmentation" { graph [layout=dot, rankdir=TB, splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];mol [label="C14H9NO6\n m/z = 287"]; frag1 [label="[M-COOH]+\n m/z = 242"]; frag2 [label="[M-NO2]+\n m/z = 241"]; frag3 [label="[M-COOH-NO2]+\n m/z = 196"];

mol -> frag1 [label="-COOH"]; mol -> frag2 [label="-NO2"]; frag1 -> frag3 [label="-NO2"]; frag2 -> frag3 [label="-COOH"]; }

Figure 2: Predicted key fragmentation pathway for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

NMR Spectroscopy

Figure 3: General workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of acidic protons. The analysis can be performed in both positive and negative ion modes.

-